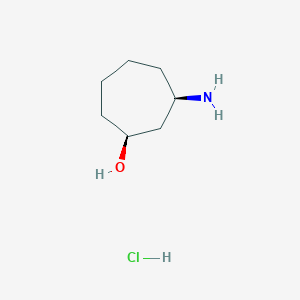

cis-3-Amino-cycloheptanol hydrochloride

CAS No.:

Cat. No.: VC13762147

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClNO |

|---|---|

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | (1S,3R)-3-aminocycloheptan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO.ClH/c8-6-3-1-2-4-7(9)5-6;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1 |

| Standard InChI Key | MUUOZVGDMPWWQU-HHQFNNIRSA-N |

| Isomeric SMILES | C1CC[C@@H](C[C@@H](C1)N)O.Cl |

| SMILES | C1CCC(CC(C1)N)O.Cl |

| Canonical SMILES | C1CCC(CC(C1)N)O.Cl |

Introduction

Structural and Stereochemical Analysis

Molecular Configuration and Stability

The cis-3-amino-cycloheptanol hydrochloride structure features a seven-membered ring with amino (-NH2) and hydroxyl (-OH) groups in adjacent axial positions. Quantum mechanical studies on similar cycloheptane derivatives suggest that the chair-like conformations are less stable than boat or twist-boat forms due to increased ring strain. This contrasts with cyclohexanol analogs, where chair conformations dominate.

| Property | cis-3-Amino-cycloheptanol HCl | cis-3-Amino-cyclohexanol HCl |

|---|---|---|

| Ring size | 7-membered | 6-membered |

| Predominant conformation | Twist-boat | Chair |

| Torsional strain (kJ/mol) | 18–22 | 10–12 |

Synthetic Challenges

Synthesizing enantiopure cis-3-amino-cycloheptanol hydrochloride poses significant challenges:

-

Ring Strain: Larger rings require careful optimization of cyclization conditions to avoid side reactions.

-

Stereocontrol: Achieving cis-selectivity in seven-membered rings often necessitates chiral auxiliaries or asymmetric catalysis, unlike smaller rings where steric effects dominate .

Research Gaps and Methodological Considerations

Characterization Techniques

-

X-ray Crystallography: Essential for resolving the compound’s conformation but hindered by low crystallization propensity.

-

Dynamic NMR Spectroscopy: Critical for studying ring-flipping dynamics and axial-equatorial equilibria.

Computational Modeling Recommendations

-

DFT Calculations: Use M06-2X/cc-pVTZ level to assess intramolecular hydrogen bonding (e.g., N-H⋯O interactions).

-

MD Simulations: Analyze solvation effects in polar aprotic solvents like DMF or THF.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume